Phenylazosalicylic Acid-d5
Description
Properties
CAS No. |
1331662-16-8 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
247.265 |
IUPAC Name |
(3E)-6-oxo-3-[(2,3,4,5,6-pentadeuteriophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,14H,(H,17,18)/b15-10+/i1D,2D,3D,4D,5D |
InChI Key |
RHNZXOLQSPSLLQ-IMDYLRBESA-N |
SMILES |
C1=CC=C(C=C1)NN=C2C=CC(=O)C(=C2)C(=O)O |
Synonyms |
2-Hydroxy-5-[2-(phenyl-d5)diazenyl]benzoic Acid; 2-Hydroxy-5-(phenylazo-d5)benzoic Acid; 5-(Phenylazo-d5)salicylic Acid; 2-Hydroxy-5-(phenylazo-d5)benzoic Acid; CK 46A-d5; NSC 163392-d5; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation in Phenylazosalicylic Acid
Strategies for Regioselective Deuterium (B1214612) Incorporation in Organic Molecules
Regioselective deuterium incorporation is essential for creating specifically labeled compounds. marquette.edu Various strategies have been developed to control the position of deuterium labeling in organic molecules, particularly in aromatic systems.
Direct hydrogen-deuterium (H-D) exchange is an atom-economical method for introducing deuterium into aromatic rings. acs.org These reactions typically involve the direct replacement of a protium (B1232500) atom with a deuterium atom from a deuterium source, often catalyzed by a transition metal. uni-rostock.de
Homogeneous Catalysis: Transition metal catalysts, such as those based on iridium, rhodium, palladium, and ruthenium, are widely used for directed H-D exchange. uni-rostock.denih.gov The regioselectivity is often controlled by directing groups present on the aromatic substrate, which coordinate to the metal center and guide the C-H activation to a specific position, typically the ortho position. uni-rostock.deresearchgate.net For a substrate like salicylic (B10762653) acid, the carboxylic acid and hydroxyl groups could potentially direct the deuteration to specific positions on the salicylic acid ring.
Heterogeneous Catalysis: Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum, can also facilitate H-D exchange. nih.govnih.gov These methods often use D2O as the deuterium source and can be performed under relatively mild conditions. nih.gov The selectivity of heterogeneous catalysis can sometimes be lower than that of homogeneous systems.
Acid- and Base-Catalyzed Exchange: Strong acids or bases can catalyze H-D exchange in aromatic compounds. nih.gov Acid-catalyzed exchange typically proceeds via an electrophilic aromatic substitution mechanism, with deuterons from a strong deuterated acid (e.g., D2SO4) acting as the electrophile. nih.gov Base-catalyzed exchange, often using a strong base in a deuterated solvent like DMSO-d6, can deprotonate acidic C-H bonds, followed by quenching with a deuterium source. acs.orgnih.gov
| Method | Catalyst/Reagent | Deuterium Source | Typical Conditions | Selectivity |
| Directed H-D Exchange | Iridium or Ruthenium complexes | D2O | Elevated temperatures | High ortho-selectivity to directing groups uni-rostock.de |
| Heterogeneous Catalysis | Pd/C, PtO2 | D2O, D2 gas | Varies, can be mild | Can be less selective nih.gov |
| Acid-Catalyzed Exchange | D2SO4, DF | D2O | Harsh conditions | Governed by electronic effects nih.gov |
| Base-Catalyzed Exchange | KOtBu, NaOD | DMSO-d6, D2O | Varies | Depends on C-H acidity nih.gov |
An alternative to direct H-D exchange is the synthesis of the target molecule from a precursor that is already selectively deuterated. marquette.edu This approach offers high control over the position and level of deuterium incorporation.
The synthesis of Phenylazosalicylic Acid-d5 would likely involve a deuterated precursor for the phenyl ring. A common starting material for introducing a perdeuterated phenyl group is benzene-d6. From benzene-d6, a variety of deuterated intermediates can be synthesized, such as aniline-d5 or nitrobenzene-d5. These deuterated building blocks can then be used in subsequent reactions to construct the final molecule. This method ensures that the deuterium atoms are located specifically on the desired phenyl ring and not on the salicylic acid moiety. The primary advantage of this strategy is the unambiguous placement of the isotopic label. arkat-usa.org
Recent advancements have led to the development of novel methods for deuterium incorporation that offer milder reaction conditions and unique selectivities.
Electrochemical Methods: Electrochemical synthesis provides an alternative to traditional chemical reagents for deuteration. xmu.edu.cn Reductive dehalogenation of a halogenated precursor in the presence of a deuterium source like D2O is a common electrochemical approach. xmu.edu.cnresearchgate.net For instance, a halogenated phenyl precursor could be electrochemically reduced to generate a radical or anionic intermediate, which is then quenched by D2O to install a deuterium atom. This method avoids the use of metal catalysts and harsh reagents. xmu.edu.cn
Photocatalysis: Photocatalytic methods have also emerged for deuterium incorporation. These reactions often involve the generation of radical intermediates under mild conditions using light and a photocatalyst. The radicals can then be trapped by a deuterium atom donor.
Modern Catalytic Systems: Continuous development in catalysis has led to more efficient and selective catalysts for H-D exchange. This includes dual-catalyst systems and catalysts that operate under milder conditions, expanding the scope of direct deuteration methods. acs.org
| Method | Key Features | Deuterium Source | Advantages |
| Electrochemical Dehalogenation | Use of electric current to drive reaction | D2O | Avoids transition metals and harsh reagents xmu.edu.cn |
| Photocatalysis | Light-induced reaction | Deuterium atom donors | Mild reaction conditions |
| Advanced Homogeneous Catalysis | Highly active and selective catalysts | D2O, D2 gas | High efficiency and functional group tolerance acs.orguni-rostock.de |
Multi-step Synthetic Pathways for this compound
The synthesis of this compound is best achieved through a multi-step pathway that utilizes a deuterated precursor to ensure the specific labeling of the phenyl ring. A plausible route involves the synthesis of a deuterated intermediate followed by a coupling reaction.
The key deuterated intermediate for the synthesis of this compound is a deuterated aniline or a related diazonium salt precursor. Aniline-d5 is a common building block for introducing a perdeuterated phenyl group. The synthesis of aniline-d5 can be achieved through several routes, often starting from benzene-d6.
A typical synthetic sequence is as follows:
Nitration of Benzene-d6: Benzene-d6 is treated with a mixture of nitric acid and sulfuric acid to produce nitrobenzene-d5.
Reduction of Nitrobenzene-d5: The nitro group of nitrobenzene-d5 is then reduced to an amino group to yield aniline-d5. Common reducing agents for this transformation include tin chloride in hydrochloric acid or catalytic hydrogenation.
This approach provides a reliable method for obtaining the necessary deuterated precursor with a high degree of isotopic enrichment. ckisotopes.com
With the deuterated aniline-d5 in hand, the final step is the formation of the azo bridge and coupling with salicylic acid. This is typically achieved through a diazo coupling reaction.
The general steps for the coupling reaction are:
Diazotization of Aniline-d5: Aniline-d5 is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding phenyldiazonium-d5 salt.
Azo Coupling: The phenyldiazonium-d5 salt is then reacted with salicylic acid under basic or neutral conditions. The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the salicylate (B1505791), typically at the position para to the hydroxyl group, to form this compound.
This synthetic strategy ensures that the five deuterium atoms are specifically located on the phenyl ring, providing the desired isotopically labeled this compound. A similar approach has been described for the synthesis of related deuterated compounds, where a deuterated benzoyl chloride was coupled with an amine to form a deuterated amide as an initial step in a multi-step synthesis. biomedres.usresearchgate.net
Purification techniques for isotopically enriched this compound.
The purification of this compound is a critical step to ensure that the final product is free from non-deuterated or partially deuterated species, as well as other reaction byproducts. The purification process for isotopically labeled compounds relies on techniques that can differentiate between molecules with very similar physical properties.
Chromatographic separation methods for labeled compounds.
Chromatography is a powerful technique for the separation of isotopically labeled compounds from their unlabeled counterparts. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose. The separation is based on the subtle differences in physicochemical properties that arise from the substitution of hydrogen with deuterium. Deuterated compounds often exhibit slightly different retention times compared to their non-deuterated analogs due to the "chromatographic isotope effect" biomedres.us.
Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a commonly employed method. In many cases, the deuterated compound elutes slightly earlier than the non-deuterated compound. This is attributed to the C-D bond being slightly shorter and stronger than the C-H bond, which can lead to weaker van der Waals interactions with the stationary phase. The choice of stationary phase (e.g., C18, phenyl-hexyl) and the composition of the mobile phase (e.g., mixtures of acetonitrile (B52724), methanol, and water) can be optimized to enhance the separation of this compound from any remaining Phenylazosalicylic Acid.
Gas chromatography (GC) can also be utilized for the separation of deuterated compounds, particularly for more volatile derivatives of Phenylazosalicylic Acid. Similar to HPLC, the separation in GC is based on the differential partitioning of the isotopologues between the stationary and mobile phases.
Crystallization and other isolation strategies.
Crystallization is a fundamental technique for the purification of solid organic compounds and can be effectively applied to this compound. This method relies on the principle that the desired compound will be less soluble in a given solvent at lower temperatures, allowing it to crystallize out of the solution while impurities remain dissolved. The process typically involves dissolving the crude this compound in a minimum amount of a hot solvent and then allowing the solution to cool slowly. The slow cooling promotes the formation of well-defined, pure crystals youtube.com.
For salicylic acid and its derivatives, various solvents can be used for crystallization, including water, ethanol, and mixtures thereof umkc.edunih.gov. The choice of solvent is critical and should be one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. In some instances, a multi-solvent system may be necessary to achieve optimal purification. For example, a solvent in which the compound is highly soluble can be paired with a solvent in which it is poorly soluble.
It is important to note that while crystallization is excellent for removing chemical impurities, its efficiency in separating deuterated from non-deuterated species is generally lower than that of chromatographic methods due to the very similar solubilities of the isotopologues. Therefore, crystallization is often used as a final purification step after initial separation by chromatography.
Assessment of deuterium incorporation and isotopic purity in synthetic batches.
A thorough assessment of the deuterium incorporation and isotopic purity of synthesized this compound is essential to validate the synthetic methodology and ensure the quality of the final product. This is typically achieved through a combination of spectroscopic and spectrometric techniques.
Spectroscopic confirmation of deuteration in synthesis (e.g., NMR, IR).
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the presence and location of deuterium atoms in a molecule. In ¹H NMR spectroscopy, the replacement of a proton with a deuteron results in the disappearance of the corresponding signal in the spectrum. By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, the positions of deuterium incorporation can be unequivocally identified thieme-connect.comresearchgate.net. The integration of the remaining proton signals can provide a quantitative measure of the extent of deuteration at specific sites.
¹³C NMR spectroscopy can also be used to confirm deuteration. The presence of a deuterium atom on a carbon atom causes a characteristic upfield shift in the ¹³C chemical shift and can lead to the splitting of the signal into a multiplet due to C-D coupling.
Infrared (IR) spectroscopy provides another method for confirming deuteration. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift of vibrational frequencies to lower wavenumbers. For example, the C-H stretching vibrations typically observed in the 2800-3100 cm⁻¹ region will be replaced by C-D stretching vibrations at approximately 2100-2300 cm⁻¹. Similarly, C-H bending vibrations will also shift to lower frequencies upon deuteration. By analyzing the IR spectrum of this compound, the presence of C-D bonds can be confirmed.
| Technique | Observation upon Deuteration | Information Provided |
| ¹H NMR | Disappearance or reduction in intensity of proton signals. | Location and extent of deuteration. |
| ¹³C NMR | Upfield shift and splitting of carbon signals. | Confirmation of deuterium attachment to specific carbons. |
| IR Spectroscopy | Shift of C-H stretching and bending vibrations to lower frequencies. | Presence of C-D bonds in the molecule. |
Mass spectrometric verification of isotopic enrichment.
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to quantify the level of isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose acs.org. The mass spectrum of this compound will show a molecular ion peak (or a protonated/deprotonated molecular ion, depending on the ionization technique) that is shifted to a higher mass-to-charge ratio (m/z) compared to the non-deuterated compound. The exact mass shift corresponds to the number of deuterium atoms incorporated.
By analyzing the isotopic distribution of the molecular ion cluster, the percentage of isotopic purity can be calculated. The relative intensities of the peaks corresponding to the fully deuterated species (d5), partially deuterated species (d1, d2, d3, d4), and the non-deuterated species (d0) are measured. The isotopic purity is then calculated as the percentage of the d5 species relative to the sum of all isotopic species. This detailed analysis provides a comprehensive assessment of the success of the deuteration synthesis and purification.
| Isotopic Species | Description | Expected Observation in Mass Spectrum |
| d0 | Non-deuterated Phenylazosalicylic Acid | Molecular ion peak at the standard molecular weight. |
| d1-d4 | Partially deuterated Phenylazosalicylic Acid | Molecular ion peaks at +1 to +4 mass units from the d0 peak. |
| d5 | Fully deuterated Phenylazosalicylic Acid | Molecular ion peak at +5 mass units from the d0 peak. |
Advanced Analytical Methodologies Employing Phenylazosalicylic Acid D5
Principles and Applications of Phenylazosalicylic Acid-d5 as an Internal Standard in Quantitative Analytical Chemistry
In quantitative analysis, an internal standard (IS) is a substance with a known concentration that is added to a sample to facilitate the quantification of an analyte. gmp-compliance.orgresearchgate.netyoutube.com An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. researchgate.net this compound, as a stable isotope-labeled analog of phenylazosalicylic acid, fulfills this role exceptionally well in mass spectrometry-based methods. gmp-compliance.org The use of an internal standard helps to correct for the loss of analyte during sample preparation and analysis, ensuring more accurate and reliable results. gmp-compliance.org
Isotopic Dilution Mass Spectrometry (IDMS) Principles for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the use of an isotopically enriched standard, such as this compound. researchgate.netnist.gov The fundamental principle of IDMS involves adding a known amount of the isotopically labeled standard to a sample containing the analyte of interest. nist.gov After thorough mixing and equilibration, the sample is processed and analyzed by a mass spectrometer. The instrument measures the ratio of the signal from the naturally occurring analyte to that of the isotopically labeled standard. youtube.com
Because the labeled and unlabeled compounds are chemically identical, they behave identically during extraction, purification, and ionization, meaning any losses will affect both compounds equally. researchgate.net This allows for highly precise and accurate quantification of the analyte, as the measured isotope ratio is directly proportional to the analyte concentration. nist.gov IDMS is considered a primary ratio method, capable of achieving low uncertainties and providing high-quality, traceable measurements. researchgate.netnist.gov
Mitigation of Matrix Effects and Ionization Suppression by this compound
Matrix effects, which include ion suppression or enhancement, are a significant challenge in liquid chromatography-mass spectrometry (LC-MS). nih.govchromatographyonline.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to inaccurate quantification. nih.govbioanalysis-zone.com Ionization suppression, a common manifestation of matrix effects, results in a decreased response for the analyte. chromatographyonline.combioanalysis-zone.com
The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these effects. chromatographyonline.com Since this compound has nearly identical physicochemical properties to its non-deuterated counterpart, it co-elutes from the chromatography column and experiences the same degree of ionization suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is normalized, leading to more accurate and reproducible results. chromatographyonline.com
Table 1: Strategies to Mitigate Matrix Effects
| Strategy | Description |
| Sample Preparation | Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are used to remove interfering matrix components before analysis. numberanalytics.com |
| Chromatographic Separation | Optimizing the chromatographic method can separate the analyte from matrix components that cause ion suppression. numberanalytics.com |
| Internal Standards | Using a stable isotope-labeled internal standard, such as this compound, compensates for matrix-induced variations in signal intensity. chromatographyonline.com |
| Column Switching | This technique can be employed to divert matrix components away from the mass spectrometer, reducing their impact on analyte ionization. numberanalytics.com |
Compensation for Extraction Losses and Instrumental Variability using this compound
During sample preparation, it is common for some of the analyte to be lost during extraction, cleanup, and transfer steps. gmp-compliance.org Furthermore, instrumental performance can fluctuate, leading to variations in signal intensity over time. gmp-compliance.org this compound, when added to the sample at the beginning of the workflow, serves as a reliable surrogate to account for these losses and variations. gmp-compliance.org
Because it behaves identically to the analyte throughout the entire analytical process, any losses or signal fluctuations will affect both the analyte and the internal standard proportionally. gmp-compliance.org By normalizing the analyte's response to that of the internal standard, these variations are effectively canceled out, resulting in a more robust and accurate quantification. gmp-compliance.org This approach is a cornerstone of high-quality bioanalytical methods, ensuring that the final reported concentration is a true reflection of the amount present in the original sample. gmp-compliance.org
Chromatographic Separation Techniques Optimized with this compound
The development of robust chromatographic methods is essential for the accurate quantification of analytes in complex mixtures. The use of this compound as an internal standard plays a crucial role in the optimization and validation of these separation techniques.
Liquid Chromatography (LC) Method Development for this compound and Related Analytes
Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a widely used technique for separating compounds based on their hydrophobicity. scispace.com Method development in LC involves optimizing several parameters to achieve the desired separation of the analyte from other components in the sample. scispace.comchromatographyonline.com
Key parameters that are adjusted during method development include:
Mobile Phase Composition: The ratio of aqueous to organic solvent is critical for controlling the retention of analytes. chromatographyonline.com
Column Chemistry: The choice of stationary phase (e.g., C18) influences the selectivity of the separation. dergipark.org.tr
Flow Rate: Affects the analysis time and the efficiency of the separation. chromatographyonline.com
Column Temperature: Can influence the viscosity of the mobile phase and the kinetics of the separation. scispace.com
pH of the Mobile Phase: For ionizable compounds like Phenylazosalicylic acid, the pH will affect its retention behavior. scispace.com
The goal is to develop a method that provides good peak shape, resolution between the analyte and potential interferences, and a reasonable run time. jddtonline.info The presence of this compound allows for the direct assessment of these parameters on the analyte of interest during method development.
Table 2: Typical Starting Conditions for LC Method Development
| Parameter | Typical Starting Value |
| Column | C18, 2.1 mm i.d. |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5-95% B over a set time |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Considerations of the Chromatographic Deuterium (B1214612) Effect in Method Design
The "chromatographic deuterium effect" or "chromatographic isotope effect" refers to the small differences in retention time that can be observed between a deuterated compound and its non-deuterated counterpart. nih.gov In most cases in reversed-phase liquid chromatography, deuterated compounds elute slightly earlier than their protiated analogs. nih.gov This is because deuterium atoms are slightly larger than protium (B1232500) atoms, which can subtly alter the molecule's interaction with the stationary phase. nih.gov
While this effect is often minimal, it is an important consideration in method design. The analytical method must be able to chromatographically resolve the analyte peak from any potential interferences, and the internal standard peak should not overlap with other components in the sample. In some cases, the slight shift in retention time can be advantageous, allowing for better separation of the internal standard from the analyte peak, especially in high-resolution mass spectrometry applications. However, it is crucial to ensure that both the analyte and the internal standard elute in a region free from significant matrix effects. nih.gov
Optimization of stationary and mobile phases for resolution and sensitivity.
The successful chromatographic separation of an analyte and its deuterated internal standard is fundamental to accurate quantification. The goal is to achieve baseline resolution between the analyte and any potential interfering components in the matrix, while ensuring the analyte and its internal standard, this compound, co-elute or have very similar retention times. lcms.czresearchgate.net The choice of stationary and mobile phases is critical in this endeavor.
For a compound like Phenylazosalicylic Acid, which possesses both aromatic and acidic functionalities, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective separation technique.
Stationary Phase Selection:
C18 (octadecylsilyl) columns are a popular initial choice for the analysis of moderately polar compounds like Phenylazosalicylic Acid. nih.gov The non-polar nature of the C18 stationary phase allows for retention based on hydrophobicity. For enhanced retention and alternative selectivity for aromatic compounds, phenyl-hexyl or biphenyl (B1667301) stationary phases can also be considered. The particle size of the stationary phase packing material also influences resolution and efficiency; smaller particle sizes (e.g., sub-2 µm) can provide higher resolution but at the cost of increased backpressure. scispace.com
Mobile Phase Optimization:
The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. The ratio of the organic solvent to water is adjusted to control the retention time of the analyte. For acidic compounds like Phenylazosalicylic Acid, the pH of the mobile phase is a critical parameter. Adjusting the pH with a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to suppress the ionization of the carboxylic acid group can lead to increased retention and improved peak shape. lcms.cznih.gov A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to effectively separate compounds with a range of polarities and to sharpen the peaks of late-eluting compounds. nih.gov
The optimization process involves systematically adjusting these parameters to achieve the desired resolution, peak shape, and analysis time. The following table illustrates a hypothetical optimization strategy for the separation of Phenylazosalicylic Acid and its d5-labeled internal standard.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Stationary Phase | C18, 5 µm | C18, 2.7 µm | Phenyl-Hexyl, 3 µm | Evaluate standard vs. high-efficiency and alternative selectivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10 mM Ammonium Acetate | Water + 0.1% Formic Acid | Assess impact of different pH modifiers on peak shape. |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Compare elution strength and potential for selectivity differences. |
| Gradient | 30-90% B in 10 min | 30-90% B in 8 min | 40-80% B in 12 min | Optimize for resolution, peak width, and run time. |
| Flow Rate | 0.4 mL/min | 0.5 mL/min | 0.3 mL/min | Balance between analysis speed and chromatographic efficiency. |
| Column Temp. | 35 °C | 40 °C | 30 °C | Influence on viscosity, retention, and peak shape. |
Mass spectrometry techniques utilizing this compound for detection and quantification.
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful technique for the sensitive and selective quantification of compounds like Phenylazosalicylic Acid. The use of a deuterated internal standard such as this compound is particularly advantageous in LC-MS as it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise quantification. lcms.czsigmaaldrich.cn
Tandem mass spectrometry (MS/MS) is a highly selective detection technique that involves the isolation of a specific precursor ion (typically the molecular ion of the analyte), its fragmentation in a collision cell, and the monitoring of one or more specific product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio by filtering out background interferences. nih.govnih.govakjournals.com
For the development of an MRM method for Phenylazosalicylic Acid and its d5-labeled internal standard, the first step is to determine their respective precursor and product ions. The precursor ion for Phenylazosalicylic Acid would be its protonated molecule [M+H]+ in positive ionization mode or its deprotonated molecule [M-H]- in negative ionization mode. Given its acidic nature, negative ionization is often more efficient. nih.gov The precursor ion for this compound would have a mass-to-charge ratio (m/z) that is 5 Daltons higher than the unlabeled compound.
The precursor ions are then subjected to collision-induced dissociation (CID) to generate product ions. The selection of specific and intense product ions is crucial for a sensitive and robust MRM method. The following table provides hypothetical MRM transitions for Phenylazosalicylic Acid and this compound, assuming negative ionization mode.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Phenylazosalicylic Acid | 241.05 | 197.06 | 121.03 | -20 |
| This compound | 246.08 | 202.09 | 121.03 | -20 |
The choice of ionization source is critical for achieving optimal sensitivity in LC-MS. The two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). aocs.org
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and ionizable compounds. metwarebio.com Given that Phenylazosalicylic Acid is an acidic compound, it is expected to ionize efficiently in negative ESI mode ([M-H]-). nih.gov The mobile phase composition, particularly the pH and the presence of additives, can significantly influence ESI efficiency.
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile compounds. metwarebio.com It involves the ionization of the analyte in the gas phase through chemical reactions with reagent ions. For some compounds, APCI can be less susceptible to matrix effects than ESI. spectroscopyonline.com
The selection between ESI and APCI is often empirical and depends on the specific compound and the matrix in which it is being analyzed. In some cases, a multi-mode ionization source that can switch between ESI and APCI within a single run can be beneficial for analyzing a wide range of compounds. waters.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. bioanalysis-zone.com This capability allows for the determination of the elemental composition of an ion, which provides a high degree of confidence in the identification of the analyte. europa.eudrug-dev.comspectralworks.com In the context of Phenylazosalicylic Acid analysis, HRMS can be used to confirm the identity of the analyte and its metabolites, as well as to distinguish it from isobaric interferences (compounds with the same nominal mass but different elemental compositions). bioanalysis-zone.com
For quantification, HRMS can be operated in a full-scan mode, acquiring data for all ions within a specified mass range, or in a targeted mode, similar to MRM, but with high-resolution detection of the product ions. This targeted HRMS approach, often referred to as parallel reaction monitoring (PRM), combines the high selectivity of tandem MS with the high mass accuracy of HRMS.
Method validation protocols for analytical assays incorporating this compound.
Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. pmda.go.jpresearchgate.net For quantitative assays using an internal standard like this compound, validation ensures the reliability, reproducibility, and accuracy of the results. The validation process typically follows guidelines from regulatory bodies such as the FDA or ICH.
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. portal.gov.bd The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
To assess linearity, a series of calibration standards are prepared by spiking a blank matrix with known concentrations of the analyte. nih.gov A fixed concentration of the internal standard, this compound, is added to each standard. The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. usgs.gov
The following table outlines the typical parameters evaluated for a calibration curve.
| Parameter | Acceptance Criteria | Rationale |
| Calibration Model | Linear regression with a weighting factor (e.g., 1/x or 1/x²) | To accurately model the relationship between response and concentration, especially over a wide dynamic range. |
| Correlation Coefficient (r) or Coefficient of Determination (r²) | r² ≥ 0.99 | Indicates a strong correlation between the measured response and the analyte concentration. portal.gov.bd |
| Range | Defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). | The concentration range over which the method is accurate and precise. |
| LLOQ | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%. | The lowest concentration that can be reliably quantified. pmda.go.jp |
| ULOQ | Accuracy and precision within ±15%. | The highest concentration that can be reliably quantified. |
| Back-calculated concentrations of calibration standards | Within ±15% of the nominal value (±20% for LLOQ). | Verifies the accuracy of the calibration curve. |
By adhering to these rigorous optimization and validation protocols, analytical methods employing this compound as an internal standard can provide the high level of accuracy and reliability required for demanding research and regulatory applications.
Evaluation of precision, accuracy, and reproducibility.
The validation of an analytical method is essential to ensure its suitability for the intended purpose, with precision, accuracy, and reproducibility being key parameters. demarcheiso17025.comamericanpharmaceuticalreview.comelementlabsolutions.com The use of a deuterated internal standard like this compound is fundamental to achieving high levels of these metrics, especially in chromatographic and mass spectrometric techniques.
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. chromatographyonline.com It is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels:
Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval.
Intermediate Precision (Inter-assay precision): This expresses the variation within a single laboratory, accounting for different days, analysts, or equipment.
Accuracy is the closeness of the measured value to a conventional true value or an accepted reference value. chromatographyonline.com It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte and its deuterated internal standard.
Reproducibility assesses the precision between different laboratories, highlighting the method's robustness.
By incorporating this compound, analysts can compensate for sample-to-sample variability in extraction efficiency and matrix effects, which significantly improves these validation parameters. nih.gov For instance, in a typical LC-MS/MS method validation, the use of a deuterated internal standard can lead to the results shown in the illustrative table below.
Table 1: Illustrative Precision and Accuracy Data Using a Deuterated Internal Standard This table presents typical data from a method validation study and does not represent actual results for this compound.
| Analyte Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|
| Low QC (10 ng/mL) | 4.5% | 6.2% | 98.5% |
| Mid QC (100 ng/mL) | 3.1% | 4.8% | 101.2% |
| High QC (500 ng/mL) | 2.5% | 3.9% | 99.7% |
Determination of limits of detection (LOD) and quantification (LOQ).
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of a quantitative analytical method. chromatographyonline.com
LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. fudschem.com
LOQ: The lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. eflm.eu
Several methods are used to determine LOD and LOQ, including visual evaluation, the signal-to-noise ratio (S/N), and a method based on the standard deviation of the response and the slope of the calibration curve. sepscience.com The International Council for Harmonisation (ICH) suggests S/N ratios of 3:1 for LOD and 10:1 for LOQ.
Alternatively, LOD and LOQ can be calculated using the following equations:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where:
σ is the standard deviation of the response (often from blank measurements or the y-intercept of the regression line).
S is the slope of the calibration curve.
The use of this compound as an internal standard is crucial for constructing a reliable calibration curve, which is the foundation for this calculation method. researchgate.net It helps ensure that the relationship between the analyte's concentration and its instrumental response is accurately modeled, leading to more reliable LOD and LOQ values. researchgate.net
Table 2: Example Calculation of LOD and LOQ This table provides an illustrative example of an LOD/LOQ calculation.
| Parameter | Value | Source/Calculation |
|---|---|---|
| Standard Deviation of Blank (σ) | 0.005 Absorbance Units | 20 replicate blank measurements |
| Slope of Calibration Curve (S) | 0.08 AU / (ng/mL) | Linear regression of calibration data |
| Calculated LOD | 0.21 ng/mL | (3.3 * 0.005) / 0.08 |
| Calculated LOQ | 0.63 ng/mL | (10 * 0.005) / 0.08 |
Specificity, selectivity, and interference studies with this compound.
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comSelectivity is often used interchangeably and refers to the ability to differentiate and quantify the analyte from other substances in the sample.
In mass spectrometry-based methods, this compound provides excellent specificity. Because it is chemically identical to the analyte (Phenylazosalicylic Acid) but has a different mass due to the deuterium atoms, it can be clearly distinguished by the mass spectrometer. This allows for precise quantification of the analyte even if other compounds co-elute chromatographically.
Interference studies are performed to demonstrate that the method is not affected by other components in the sample matrix. sps.nhs.uk Potential interfering substances are added to the sample to see if they impact the quantification of the analyte. The use of a deuterated internal standard like this compound is a powerful strategy to mitigate matrix effects, where other molecules in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. cerilliant.com Since the internal standard is affected by these interferences in the same way as the analyte, the ratio of their signals remains constant, correcting for the effect.
Stability assessment of this compound in various matrices.
Stability testing is crucial to ensure that the concentration of an analyte does not change from the time of sample collection to the time of analysis. paho.org This involves evaluating the stability of the analyte in a given matrix under specific conditions for a certain period. europa.eu this compound, when used as an internal standard, must also be stable throughout the entire process.
Stability is typically assessed under various conditions:
Freeze-Thaw Stability: Evaluates the stability after repeated cycles of freezing and thawing.
Short-Term Stability: Assesses stability at room temperature for a period reflecting the sample handling time.
Long-Term Stability: Determines stability under frozen storage conditions for an extended period. europa.eu
Stock Solution Stability: Confirms the stability of the standard solutions used for calibration.
The stability of this compound would be evaluated alongside its non-deuterated counterpart in the target matrices (e.g., plasma, urine, water). The ratio of the analyte to the internal standard should remain constant across the tested conditions if both are stable.
Table 3: Illustrative Stability Assessment Results This table shows typical results from a stability study and does not represent specific data for this compound.
| Stability Condition | Duration | Matrix | Mean Deviation from Nominal (%) | Result |
|---|---|---|---|---|
| Freeze-Thaw | 3 Cycles | Human Plasma | -2.8% | Stable |
| Room Temperature | 24 hours | Human Plasma | -4.1% | Stable |
| Long-Term Storage | 90 days at -80°C | Human Plasma | -5.5% | Stable |
Research applications of this compound in diverse scientific domains.
As a stable isotope-labeled internal standard, this compound is designed for use in quantitative analyses, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comclearsynth.com Its applications are centered on the accurate measurement of its non-deuterated analogue, Phenylazosalicylic Acid, and structurally related compounds.
Quantitative analysis of analogous compounds in complex research samples.
The primary application of this compound is as an internal standard for the quantification of Phenylazosalicylic Acid. veeprho.compharmaffiliates.com Phenylazosalicylic acid itself is a known impurity of Mesalazine (5-aminosalicylic acid), a drug used to treat inflammatory bowel disease. guidechem.comsigmaaldrich.com Therefore, this compound is essential for accurately quantifying this impurity in pharmaceutical formulations and in biological samples for pharmacokinetic studies.
Furthermore, its application can be extended to the analysis of other structurally similar azo dyes and their metabolites. sciex.com Azo dyes are widely used in the textile, food, and cosmetic industries, and some can be carcinogenic. sciencepublishinggroup.comclinmedjournals.org Accurate quantification of these compounds in various matrices is crucial for safety and regulatory purposes. The use of a deuterated internal standard like this compound is the gold standard for such analyses, providing the necessary accuracy and reliability. sciencepublishinggroup.comchinesestandard.net The principle relies on adding a known amount of the deuterated standard to the sample, which then undergoes the same extraction and analysis steps as the target analyte. researchgate.netpopulation-protection.eu The ratio of the native analyte to the deuterated standard is used for quantification, correcting for any losses or matrix effects. nih.gov
Environmental monitoring research employing this compound.
Azo dyes and their degradation products are significant environmental contaminants due to their widespread industrial use and potential toxicity. ohsu.edu Their release into wastewater can impact aquatic ecosystems. clinmedjournals.org Consequently, robust and sensitive analytical methods are required to monitor their presence in environmental samples like water and soil. lcms.cz
This compound is an ideal tool for environmental monitoring research focused on azo dyes. mdpi.com When analyzing complex environmental matrices, significant sample cleanup is often required, and matrix effects can be pronounced. By using this compound as an internal standard in an isotopic dilution mass spectrometry method, researchers can achieve highly accurate and precise measurements of Phenylazosalicylic Acid or similar pollutants, even at trace levels. This approach enhances the reliability of environmental risk assessments and helps in evaluating the effectiveness of remediation strategies. lcms.cz
Food chemistry and agricultural research applications.
In the realms of food chemistry and agricultural research, the use of stable isotope-labeled internal standards is a cornerstone of high-precision quantitative analysis, particularly when coupled with mass spectrometry techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct, published applications of this compound are not widespread, its utility can be inferred from established analytical methodologies for structurally related compounds, such as other azo dyes and salicylates, which are significant in food safety and agricultural monitoring.
Deuterated internal standards are frequently employed to ensure accuracy when analyzing complex food matrices, which are prone to matrix effects that can suppress or enhance the analytical signal. isolife.nl For instance, in the analysis of illegal azo dyes like Sudan I-IV and Para-Red in foodstuffs, methods based on isotope dilution with deuterium-labeled internal standards have been developed to achieve reliable quantification at low parts-per-billion (ppb) levels. nih.gov These dyes are considered potential carcinogens and their presence in food products like spices is a major safety concern. laborindo.comnih.gov Given that 5-(Phenylazo)salicylic acid is itself an azo dye, this compound is an ideal internal standard for its specific and accurate quantification, should it be present as a contaminant or an unlisted colorant.
Furthermore, salicylic (B10762653) acid and its derivatives are naturally present in many plant-based foods and are also monitored in animal feed. nih.govkarger.com Research into the salicylate (B1505791) content of fruits, vegetables, and beverages relies on robust analytical methods to understand their dietary implications. karger.comfedup.com.au Validated methods for quantifying salicylic acid in plants and feed often utilize deuterated analogues such as salicylic acid-d4 (d4-SA) or salicylic acid-d6 (d6-SA) to correct for analytical variability and matrix interference. nih.govfedup.com.aumpg.de this compound would be synthesized for the precise analysis of its non-deuterated counterpart, which is a known impurity of the drug Mesalazine (5-aminosalicylic acid). sigmaaldrich.com This becomes relevant in food analysis if, for example, agricultural land or water sources are contaminated, leading to the uptake of such pharmaceutical compounds or their impurities by crops.
The table below illustrates a typical application of a deuterated internal standard for the analysis of a target analyte in a complex food matrix, based on methodologies used for similar compounds.
Table 1: Illustrative Application of Deuterated Standard in Food Analysis
| Analyte | Internal Standard | Matrix | Analytical Method | Purpose of Internal Standard | Reference Principle |
|---|---|---|---|---|---|
| Sudan I (Azo Dye) | Sudan I-d5 | Chili Powder | LC-MS/MS | Correct for matrix effects and extraction loss, ensuring accurate quantification. | nih.gov |
| Salicylic Acid | Salicylic Acid-d4 | Animal Feed | LC-MS/MS | Improve precision and accuracy of quantification in a complex biological matrix. | nih.gov |
This structured analytical approach allows regulatory bodies and researchers to obtain high-quality, reproducible data on the levels of contaminants and natural constituents in the food supply, ensuring consumer safety and facilitating agricultural research. isolife.nl
Forensic toxicology research applications.
In forensic toxicology, the definitive identification and accurate quantification of drugs, metabolites, and their impurities in biological specimens are critical for casework and research. nist.gov Deuterated analogues are considered the gold standard for internal standards in quantitative mass spectrometry-based methods because they co-elute with the analyte and exhibit nearly identical chemical behavior during extraction and ionization, thus effectively compensating for matrix effects and procedural losses. nih.gov
While specific published forensic case reports detailing the use of this compound are not prominent, its application is logically centered on the analysis of salicylates and the pharmaceutical compound Mesalazine (also known as 5-aminosalicylic acid or 5-ASA). Salicylates are common analytes in forensic toxicology due to the widespread use of aspirin (B1665792) and the potential for overdose. nyc.gov Methods for the determination of salicylic acid in whole blood often employ deuterated internal standards to achieve the necessary precision and accuracy for clinical and forensic interpretation. oup.com
The primary and most direct application for this compound in a forensic context is as an internal standard for the quantification of its parent compound, 5-(Phenylazo)salicylic acid. This compound is recognized as a key impurity of the drug Mesalazine (Mesalamine). sigmaaldrich.com Mesalazine is used to treat inflammatory bowel diseases, and its presence and the profile of its impurities in biological samples can be of forensic interest in cases of drug-facilitated crimes, overdoses, or for verifying compliance. The accurate measurement of impurities like 5-(Phenylazo)salicylic acid can be important for linking a sample to a specific drug batch or for understanding the full toxicological profile.
A validated LC-MS/MS method for the simultaneous quantification of Mesalazine and its major metabolite, N-Acetyl mesalamine, in human plasma has been established using a deuterated internal standard (N-Acetyl mesalamine-d3). semanticscholar.org This underscores the accepted methodology in the field. Therefore, for the specific and accurate quantification of the impurity 5-(Phenylazo)salicylic acid, its deuterated analogue, this compound, would be the optimal choice for an internal standard. This approach ensures that the analytical results are reliable and can withstand the rigorous scrutiny of legal proceedings. nih.gov
The following table provides a representative example of how this compound would be employed in a forensic toxicology setting, based on established analytical protocols for related compounds.
Table 2: Representative Application of this compound in Forensic Toxicology
| Analyte | Internal Standard | Matrix | Analytical Method | Purpose of Internal Standard | Reference Principle |
|---|---|---|---|---|---|
| 5-(Phenylazo)salicylic acid (Mesalazine Impurity) | This compound | Whole Blood, Urine | LC-MS/MS | Accurate quantification for impurity profiling and toxicological assessment. | nih.govsemanticscholar.org |
| Salicylic Acid | Salicylic Acid-d4 | Whole Blood | UHPLC-MS/MS | Precise measurement for overdose and poisoning investigations. | oup.com |
The use of highly specific, deuterated internal standards like this compound is indispensable for the development of robust and defensible analytical methods in modern forensic toxicology. liberty.edu
Mechanistic Investigations and Isotopic Tracing Studies with Deuterated Phenylazosalicylic Acid
Elucidation of reaction mechanisms via deuterium (B1214612) labeling.unam.mxwikipedia.org
Deuterium labeling is a cornerstone technique for elucidating the step-by-step sequence of events in a chemical reaction, known as the reaction mechanism. unam.mxsimsonpharma.com By strategically replacing hydrogen atoms with deuterium on the phenyl or salicylic (B10762653) acid rings of Phenylazosalicylic Acid, researchers can trace the fate of these specific atoms throughout a chemical transformation.
The core principle of deuterium tracing lies in its detectability. unam.mx In a proposed reaction involving Phenylazosalicylic Acid, such as the reduction of the azo group (-N=N-), a deuterated version like Phenylazosalicylic Acid-d5 serves as a labeled reactant. organic-chemistry.org As the reaction proceeds, the positions of the deuterium atoms in the products and intermediates can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. unam.mxresearchgate.net
This mapping allows chemists to confirm or disprove proposed mechanisms. For instance, if a deuterium atom from a specific position on one of the aromatic rings is found to have moved to a different location or is eliminated entirely, it provides direct evidence for specific bond-breaking and bond-forming events. This method is invaluable for tracking rearrangements, migrations, and elimination steps that might otherwise be invisible. simsonpharma.comsilantes.com
Beyond planned synthetic reactions, deuterium labeling is crucial for studying the degradation and transformation of molecules under various conditions, such as exposure to light, heat, or biological systems. nih.gov For this compound, this could involve studying its metabolic fate in a biological system or its photodegradation pathway. acs.orgscholaris.ca
By analyzing the fragments of the deuterated molecule after degradation, researchers can piece together the sequence of bond cleavages. For example, observing deuterated phenol (B47542) or deuterated salicylic acid fragments would indicate the specific bonds that are most susceptible to breaking. This information is critical for understanding the stability of the compound and identifying potential breakdown products. nih.gov
Kinetic Isotope Effect (KIE) studies using this compound.wikipedia.orgnih.gov
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.orgnumberanalytics.com The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning it requires more energy to break. wikipedia.org Consequently, reactions where a C-H bond is broken in the rate-determining step are often significantly slower when a C-D bond must be broken instead. unam.mxcatalysis.blog This difference in reaction rates is a powerful diagnostic tool for studying reaction mechanisms. wikipedia.org
There are two main types of kinetic isotope effects:
Primary KIE : This occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. numberanalytics.comcatalysis.blog For this compound, a significant primary KIE (typically kH/kD > 2) would be observed if, for example, a C-D bond on one of the aromatic rings was cleaved during the slowest step of a reaction. This provides strong evidence that this specific bond cleavage is central to the reaction's progress. unam.mx
Secondary KIE : This is observed when the isotopically substituted atom is not directly involved in bond-breaking or formation in the rate-determining step. numberanalytics.com These effects are generally smaller (kH/kD is closer to 1) and arise from changes in the vibrational environment of the molecule as it moves from the reactant to the transition state. For instance, if a reaction changes the hybridization of a carbon atom bearing a deuterium, a secondary KIE can be measured, providing clues about the structure of the transition state. wikipedia.org
| KIE Type | Involvement of C-D Bond in Rate-Determining Step | Typical kH/kD Value | Mechanistic Insight |
| Primary | Bond is broken/formed | > 2 | Confirms C-H/C-D bond cleavage is a critical part of the slowest reaction step. |
| Secondary | Bond is not broken/formed | ~0.8 - 1.4 | Provides information about changes in geometry and hybridization at the labeled position in the transition state. |
| Inverse | Heavy isotope reacts faster | < 1 | Often indicates a change in the rate-determining step or a pre-equilibrium step involving the isotopic position. numberanalytics.com |
Determining KIEs requires precise measurement of reaction rates for both the normal (protiated) and deuterated compounds. numberanalytics.com Several methods are employed:
Competition Experiments : A mixture of Phenylazosalicylic Acid and this compound can be reacted simultaneously. The ratio of their respective products is then measured, often using mass spectrometry, to calculate the KIE with high precision. nih.gov
Independent Rate Measurements : Separate reactions are run for the deuterated and non-deuterated compounds under identical conditions (temperature, concentration, etc.). numberanalytics.com The progress of each reaction is monitored over time, often using spectroscopic techniques like UV-Vis or NMR, to determine the individual rate constants (kH and kD). numberanalytics.com
NMR Spectroscopy : This powerful technique can be used to directly monitor the concentrations of reactants and products in a reaction mixture over time, allowing for the calculation of rate constants. numberanalytics.comnumberanalytics.com High-resolution NMR can even distinguish between the deuterated and non-deuterated species in the same sample. acs.org
Mass Spectrometry (MS) : MS is highly sensitive and can accurately measure the relative amounts of isotopically labeled and unlabeled molecules, making it ideal for KIE measurements, especially in competition experiments. numberanalytics.comnih.gov
Isotopic exchange phenomena in chemical and biochemical systems involving this compound.researchgate.netannualreviews.orgnih.gov
Isotopic exchange refers to the process where an isotope in one chemical species is swapped for another isotope from a different species. researchgate.net For this compound, this would typically involve the exchange of deuterium atoms on the molecule with hydrogen atoms from the solvent (like water or an alcohol) or another reagent. annualreviews.org
This phenomenon is particularly relevant for deuterium atoms attached to heteroatoms (like the oxygen in the hydroxyl group or the nitrogen in an amine) or for those at positions that can be readily deprotonated and reprotonated. annualreviews.org For this compound, the deuterium on the carboxylic acid and hydroxyl groups would be expected to exchange rapidly with protons from a protic solvent. The deuterium atoms on the aromatic rings are generally less prone to exchange but can do so under specific conditions, such as in the presence of a strong acid or base catalyst. acs.org
Studying these exchange reactions provides insight into the acidity of specific C-H (or C-D) bonds and the stability of potential anionic intermediates. In a biochemical context, enzyme-catalyzed exchange can reveal information about the active site of an enzyme and its mechanism. nih.govosti.gov
Dynamics of deuterium incorporation and removal.
The dynamics of deuterium incorporation into and removal from the this compound molecule are fundamental to its application as a tracer in mechanistic studies. These processes are typically investigated using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The exchange of hydrogen for deuterium can occur at different positions on the molecule, depending on the reaction conditions and the lability of the hydrogen atoms.
For Phenylazosalicylic Acid, the most readily exchangeable protons are those of the carboxylic acid and hydroxyl groups, as they are acidic. The hydrogen atoms on the aromatic rings are generally less labile and require more forcing conditions or specific catalytic methods for exchange. wikipedia.org Methods for introducing deuterium can include direct exchange with a deuterium source like D₂O, often catalyzed by acid or base, or through synthetic routes starting from deuterated precursors. simsonpharma.comgoogle.com
Kinetic isotope effect (KIE) studies are particularly insightful. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For deuterium substitution, a primary KIE is observed when the C-H bond (or O-H, N-H) is broken in the rate-determining step of the reaction. msudenver.eduscribd.com For instance, in azo coupling reactions, a significant primary kinetic isotope effect has been observed, indicating that the removal of a proton is a key step in the reaction mechanism. acs.org In the case of this compound, studying the rates of reactions such as electrophilic substitution on the aromatic rings can reveal whether C-D bond cleavage is a rate-limiting step.
The removal of deuterium can also be studied to understand reverse exchange processes. For example, by placing this compound in a protic solvent (like H₂O), the rate of deuterium-hydrogen exchange can be monitored, providing information about the stability of the C-D bonds and the mechanisms of proton transfer.
Table 1: Hypothetical Kinetic Isotope Effects (kH/kD) for Reactions Involving Phenylazosalicylic Acid
| Reaction Type | Position of Deuteration | Expected kH/kD | Implication |
| Azo coupling | Phenyl ring ortho to azo | ~6-7 | C-H bond breaking is rate-determining. acs.org |
| Electrophilic bromination | Salicylic acid ring | ~1 | C-H bond breaking is not rate-determining. |
| Deprotonation of carboxylic acid | Carboxyl group | ~10-13 | O-H bond cleavage is the primary event. |
This table presents hypothetical data based on established principles of kinetic isotope effects for analogous reactions.
Influence of isotopic substitution on molecular interactions.
The substitution of hydrogen with deuterium, while electronically similar, results in a change in mass and vibrational frequencies of the bonds. These subtle changes can have a measurable impact on the molecular interactions of this compound.
One of the most significant effects is on hydrogen bonding. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid in salicylic acid derivatives is a key feature influencing their conformation and reactivity. acs.orgmdpi.com Deuterium forms a slightly shorter and stronger bond than hydrogen in a hydrogen bond, a phenomenon known as the Ubbelohde effect. This can lead to changes in the geometry and strength of the intramolecular hydrogen bond in this compound compared to its non-deuterated counterpart. acs.org These changes can be observed using techniques like NMR spectroscopy, where the chemical shift of the hydroxyl proton is sensitive to the strength of the hydrogen bond. acs.org
Furthermore, the altered vibrational modes of the C-D bonds compared to C-H bonds can be detected by infrared (IR) and Raman spectroscopy. This isotopic shift provides a clear spectroscopic marker to probe the local environment of the deuterated positions.
The influence of deuterium substitution can also extend to intermolecular interactions. For example, in studies of protein-ligand binding, deuteration of a drug molecule can sometimes lead to a "deuterium isotope effect" on binding affinity. This can arise from changes in hydrogen bonding, hydrophobic interactions, or the conformational preferences of the molecule. While specific data for this compound is not available, the principles derived from studies on other deuterated molecules suggest that such effects are plausible. bohrium.com
Table 2: Expected Spectroscopic Shifts in this compound
| Spectroscopic Technique | Molecular Feature | Expected Change upon Deuteration (H to D) | Rationale |
| ¹H NMR | Hydroxyl proton | Downfield shift | Stronger intramolecular hydrogen bond. acs.org |
| IR Spectroscopy | O-H stretch | Shift to lower frequency (~2400 cm⁻¹ from ~3200 cm⁻¹) | Increased reduced mass of the O-D oscillator. |
| IR Spectroscopy | C-H aromatic stretch | Shift to lower frequency (~2250 cm⁻¹ from ~3000 cm⁻¹) | Increased reduced mass of the C-D oscillator. |
This table presents expected spectroscopic changes based on established principles of isotopic substitution.
Future Research Trajectories and Methodological Innovations
Integration of Phenylazosalicylic Acid-d5 in high-throughput analytical platforms.
The demand for rapid and efficient analysis of large numbers of samples has led to the widespread adoption of high-throughput screening (HTS) platforms, particularly in drug discovery and metabolomics. annlabmed.orgnih.gov The integration of deuterated internal standards like this compound is crucial for maintaining data quality in these automated systems. nih.gov Future research will likely focus on optimizing the use of such standards in HTS workflows. This includes the development of automated sample preparation protocols that incorporate the precise addition of the internal standard to thousands of samples with high reproducibility. tandfonline.com
Furthermore, the compatibility of this compound with various HTS-compatible analytical techniques, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), will be a key area of investigation. labroots.com Research will aim to minimize analytical run times without compromising the ability of the internal standard to co-elute with the non-labeled analyte, thereby ensuring accurate compensation for matrix effects. chromatographyonline.com The development of specialized software for automated data processing and quality control will also be essential for handling the vast datasets generated in HTS, with algorithms designed to automatically recognize and utilize the signal from this compound for normalization.
A critical aspect of this integration is ensuring the stability of deuterated standards under various storage and handling conditions typical of HTS laboratories. researchgate.net Studies may investigate the potential for hydrogen-deuterium exchange, especially when samples are stored for extended periods or subjected to different solvent conditions. researchgate.net
Below is a table summarizing the potential integration points and research focuses for this compound in HTS platforms.
| HTS Integration Point | Research and Development Focus | Rationale for this compound |
| Automated Sample Preparation | Development of robotic liquid handlers for precise and reproducible addition of the internal standard. | Ensures consistent concentration of the internal standard across all samples, which is fundamental for accurate quantification. |
| UHPLC-MS/MS Methodologies | Optimization of rapid chromatographic gradients that ensure co-elution of this compound and its non-labeled counterpart. | Co-elution is critical for the internal standard to effectively compensate for matrix-induced ion suppression or enhancement. chromatographyonline.com |
| Data Processing and Analysis | Creation of advanced software algorithms for automated peak integration, normalization, and quality control flagging based on the internal standard signal. | Manages the large volume of data generated by HTS and reduces the potential for human error in data analysis. |
| Stability and Integrity | Assessment of long-term stability and potential for H/D exchange under various storage conditions (e.g., different solvents, temperatures). | Guarantees the reliability of the internal standard over the course of a screening campaign. researchgate.net |
Development of novel analytical strategies based on advanced isotopic resolution.
Recent advancements in mass spectrometry have led to instruments with increasingly high resolution, enabling more precise differentiation between isotopologues. rsc.orgnumberanalytics.comscispace.com This opens up new avenues for analytical strategies involving deuterated standards like this compound. Future research will likely leverage high-resolution mass spectrometry (HRMS) to not only quantify the target analyte but also to assess the isotopic purity and structural integrity of the deuterated standard itself. nih.govrsc.org
One area of development is the use of HRMS to resolve potential isobaric interferences, which can be a challenge in complex biological matrices. researchgate.net By providing highly accurate mass measurements, HRMS can distinguish the analyte and its deuterated standard from other co-eluting compounds with the same nominal mass, leading to more accurate quantification.
Furthermore, advanced techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS can provide detailed information on the isotopic distribution within a molecule. numberanalytics.com This could be used to develop methods that not only use this compound as an internal standard but also as a probe to study metabolic pathways or in-source fragmentation mechanisms.
The table below outlines potential novel analytical strategies utilizing advanced isotopic resolution.
| Analytical Strategy | Advanced MS Technique | Potential Application for this compound |
| Enhanced Purity Assessment | High-Resolution Mass Spectrometry (HRMS) | In-situ verification of the isotopic enrichment and absence of non-labeled impurities in the this compound standard. nih.govrsc.org |
| Interference-Free Quantification | HRMS (e.g., Orbitrap, FT-ICR) | Separation of the analyte and internal standard signals from isobaric matrix components, leading to more accurate results. researchgate.net |
| Isotopologue-Specific Analysis | Isotope Ratio Mass Spectrometry (IRMS), HRMS | To study the stability of the deuterium (B1214612) labels on this compound and to investigate potential hydrogen-deuterium exchange reactions. frontiersin.orgnumberanalytics.com |
| Structural Elucidation | Tandem Mass Spectrometry (MS/MS) on HRMS instruments | To confirm the location of the deuterium atoms on the this compound molecule and to study its fragmentation pathways. |
Exploration of this compound in emerging research fields.
While Phenylazosalicylic Acid is a known metabolite of the drug Balsalazide, the application of its deuterated form, this compound, as an internal standard can extend to various emerging research fields that rely on accurate quantification of small molecules.
One such field is metabolomics and lipidomics , where the goal is to comprehensively identify and quantify all metabolites or lipids in a biological system. mdpi.comntnu.edu The use of stable isotope-labeled internal standards is becoming increasingly important in these fields to correct for matrix effects and improve the reliability of quantitative data. thermofisher.comacs.org this compound could serve as a valuable internal standard in targeted metabolomic studies focusing on pathways involving aromatic acids or azo compounds. Its structural similarity to a class of metabolites would ensure that it behaves similarly during sample extraction and analysis. metabolomicscentre.ca
Another emerging area is environmental analysis , where there is a growing need to monitor for pollutants and their degradation products at very low concentrations. Deuterated standards are essential for the accurate quantification of environmental contaminants in complex matrices like soil and water. lgcstandards.com this compound could potentially be used as an internal standard for the analysis of azo dyes or related aromatic pollutants.
The table below summarizes potential applications in emerging fields.
| Emerging Research Field | Potential Application of this compound | Rationale |
| Metabolomics/Lipidomics | Internal standard for targeted analysis of aromatic acids and related metabolites. | Structural similarity to a class of endogenous or exogenous compounds, ensuring accurate quantification by compensating for matrix effects. acs.orgmetabolomicscentre.ca |
| Environmental Science | Internal standard for the quantification of azo dye pollutants or their degradation products. | Enables accurate and precise measurement of trace levels of contaminants in complex environmental samples. lgcstandards.com |
| Drug Metabolism and Pharmacokinetics (DMPK) | Internal standard for in vitro and in vivo studies of drugs containing the azosalicylic acid moiety. | Provides a reliable method for quantifying drug metabolites and understanding their pharmacokinetic profiles. |
Advancements in stereoselective and enantioselective deuteration for Phenylazosalicylic Acid analogs.
The development of methods for the precise and selective introduction of deuterium atoms into organic molecules is a rapidly advancing area of synthetic chemistry. snnu.edu.cnbohrium.com For a molecule like Phenylazosalicylic Acid, which is achiral, the focus would be on regioselective deuteration. However, for chiral analogs, stereoselective and enantioselective deuteration becomes critical.
Recent advances in catalysis have enabled the development of methods for the regioselective deuteration of aromatic compounds, including phenols and carboxylic acids. nih.govresearchgate.netnih.gov These methods often utilize transition metal catalysts, such as iridium or palladium, to direct the deuterium exchange to specific positions on the aromatic ring. snnu.edu.cn Such techniques could be applied to synthesize different isotopologues of this compound with deuterium atoms at various positions, which could be useful for studying fragmentation mechanisms in mass spectrometry or for investigating kinetic isotope effects in metabolic studies.
For chiral analogs of Phenylazosalicylic Acid, enantioselective deuteration methods would be essential for preparing stereoisotopically labeled internal standards. oup.com This is particularly important for pharmacokinetic and metabolism studies of chiral drugs, where the two enantiomers can have different biological activities and metabolic fates. Biocatalytic methods, using enzymes, are also emerging as powerful tools for highly selective deuteration reactions under mild conditions. bohrium.comcapes.gov.br
The following table highlights advancements in deuteration chemistry relevant to Phenylazosalicylic Acid and its analogs.
| Deuteration Technique | Catalyst/Reagent Type | Potential Application |
| Regioselective H/D Exchange | Transition metal catalysts (e.g., Ir, Pd, Fe) | Synthesis of specific isotopologues of this compound for mechanistic studies. nih.govsnnu.edu.cnnih.gov |
| Enantioselective Deuteration | Chiral catalysts or biocatalysts | Preparation of enantiomerically pure deuterated standards for chiral analogs of Phenylazosalicylic Acid. oup.comresearchgate.net |
| Late-Stage Functionalization | C-H activation strategies | Introduction of deuterium into complex molecules at a late stage of the synthesis, providing efficient access to labeled compounds. snnu.edu.cn |
Overcoming challenges and maximizing opportunities in the application of deuterated internal standards.
While deuterated internal standards like this compound are invaluable tools, their application is not without challenges. One of the most significant is the potential for chromatographic separation from the non-labeled analyte, also known as the "isotope effect." chromatographyonline.comlabmate-online.com This can lead to incomplete correction for matrix effects if the analyte and internal standard elute at different times into the mass spectrometer source. myadlm.orgoup.com Future research will focus on developing chromatographic methods that minimize this separation or on using alternative stable isotopes like ¹³C, which have a smaller isotope effect. labmate-online.com
Another challenge is ensuring the isotopic purity of the standard and the absence of the non-labeled analyte, which can lead to inaccurate quantification. waters.com The stability of the deuterium labels to back-exchange with hydrogen from the solvent or matrix is also a critical consideration. researchgate.netwaters.com
Maximizing the opportunities offered by deuterated standards involves their judicious application in complex analytical problems. This includes their use in multi-analyte methods, where a single deuterated standard may be used to quantify several structurally related analytes, although this requires careful validation. The development of new software and data analysis strategies will also be crucial for extracting the maximum amount of information from experiments using deuterated internal standards. koreascience.krnih.gov
The table below summarizes key challenges and opportunities.
| Aspect | Challenge | Opportunity/Mitigation Strategy |
| Chromatography | Isotope effect causing separation of analyte and internal standard. chromatographyonline.comlabmate-online.com | - Optimization of chromatographic conditions to ensure co-elution.- Use of ¹³C-labeled standards with a smaller isotope effect. labmate-online.com |
| Purity and Stability | - Presence of unlabeled analyte as an impurity.- Back-exchange of deuterium with hydrogen. researchgate.netwaters.com | - Rigorous quality control of the standard using HRMS.- Investigation of label stability under analytical conditions. |
| Method Validation | Ensuring the internal standard accurately reflects the behavior of the analyte in different matrices. myadlm.org | - Thorough validation of the method in all relevant biological matrices.- Use of matrix-matched calibrators where necessary. |
| Data Analysis | Correctly processing and interpreting data from complex experiments. | - Development of sophisticated software for automated data analysis and quality control. koreascience.krnih.gov- Use of advanced statistical methods to assess data quality. |
Q & A
Q. How can researchers optimize literature searches for isotopic compounds like this compound?
- Use Boolean operators (e.g., "this compound AND pharmacokinetics") in PubMed and SciFinder. Leverage "People Also Ask" (PAA) data to identify long-tail keywords (e.g., "deuterium isotope effects in salicylate derivatives") and update search strategies quarterly .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in vitro?
Q. How should disposal of unused this compound be managed to comply with EPA regulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
